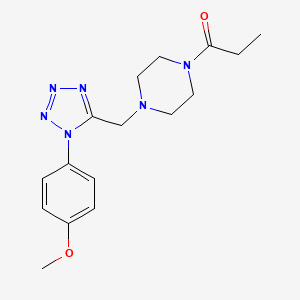

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N6O2/c1-3-16(23)21-10-8-20(9-11-21)12-15-17-18-19-22(15)13-4-6-14(24-2)7-5-13/h4-7H,3,8-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFULRSTXWQEBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

Attachment of the Methoxyphenyl Group:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines.

Final Coupling: The final step involves coupling the tetrazole-methoxyphenyl intermediate with the piperazine intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one suggests that it may interact with various biological targets, potentially modulating enzyme activity or altering signal transduction pathways. The tetrazole moiety is particularly significant as it may mimic certain biological molecules, facilitating binding to specific sites on proteins or enzymes, which could lead to various pharmacological effects .

Anticancer Activity

Recent studies have indicated that tetrazole derivatives exhibit promising anticancer activities. For instance, compounds structurally related to this compound have shown efficacy against different cancer cell lines. The mechanism of action often involves the induction of apoptosis in cancer cells through the modulation of pro-apoptotic and anti-apoptotic proteins, as well as activation of caspases .

Anti-inflammatory Properties

In addition to anticancer effects, this compound may also exhibit anti-inflammatory properties. Tetrazole derivatives are known for their ability to inhibit inflammatory pathways, which could make them useful in treating conditions characterized by chronic inflammation .

Study 1: Antimicrobial Evaluation

A series of novel compounds similar to this compound were synthesized and evaluated for antimicrobial properties. These studies showed significant activity against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to explore the binding affinity of this compound with specific biological targets. These studies revealed that the compound interacts effectively with certain receptors, which could explain its observed biological activities. The hydrophobic interactions were found to play a crucial role in these interactions, indicating that structural modifications could enhance efficacy .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application | Description |

|---|---|

| Anticancer | Exhibits potential in inducing apoptosis in cancer cells through modulation of apoptotic pathways. |

| Anti-inflammatory | May inhibit inflammatory pathways, useful in treating chronic inflammation. |

| Antimicrobial | Demonstrated significant activity against various bacterial strains in synthesized analogs. |

| Molecular Docking | Effective binding with biological targets suggests potential for drug development. |

Mechanism of Action

The mechanism of action of 1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the targets.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs include:

Physical and Spectral Properties

Key Observations :

- Melting Points : Sulfonyl-substituted piperazines (e.g., 7e, 7f) exhibit higher melting points (131–167°C) due to increased polarity and hydrogen bonding .

- Mass Spectrometry : ESI-HRMS data for analogs (e.g., 7e: m/z 520.10640) confirm molecular weights and aid in structural validation .

- NMR Trends : Protons adjacent to electron-withdrawing groups (e.g., CF3 in 7f) show downfield shifts (δ 8.11) .

Biological Activity

1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)propan-1-one is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound features a tetrazole ring which is known for its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound can be represented by the following molecular formula:

Biological Activity Overview

Research on the biological activity of this compound indicates several key areas of interest:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of tetrazole exhibit significant antimicrobial properties. For instance, certain tetrazole compounds have shown activity against various bacterial strains, with minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacteria and clinical isolates .

2. Anticancer Properties

Tetrazole derivatives have also been investigated for their anticancer potential. In vitro studies suggest that these compounds can inhibit cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of specific signaling pathways related to tumor growth .

3. Neuropharmacological Effects

The piperazine moiety in the compound is associated with neuropharmacological activities, including serotonin receptor modulation. Research indicates that similar compounds can act as agonists or antagonists at serotonin receptors, which may contribute to their therapeutic effects in mood disorders and anxiety .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antimicrobial Studies : A study evaluated a series of tetrazole derivatives, including this compound), revealing significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The MIC values indicated superior efficacy compared to traditional antibiotics like ciprofloxacin .

- Anticancer Activity : Further investigations into the compound's anticancer properties revealed that it can induce apoptosis in human cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines were determined, showing promising results for further development into therapeutic agents .

- Neuropharmacological Effects : The compound's interaction with serotonin receptors suggests potential applications in treating anxiety and depression. Behavioral models demonstrated its efficacy as a 5-HT1A receptor antagonist, providing a basis for further research into its neuropharmacological profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.